5-(3-Ethoxyphenyl)-3-trifluoromethylphenol, 95%
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Overview
Description
5-(3-Ethoxyphenyl)-3-trifluoromethylphenol, 95% (5-E3TM) is an organic compound with a wide range of applications in scientific research. It has been used in biochemical and physiological studies to investigate the mechanism of action of various compounds and to further understand the biochemical and physiological effects of these compounds.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-3-trifluoromethylphenol, 95% is not well understood. However, it is believed that the compound acts as a proton donor and can interact with enzymes, proteins, and other molecules, resulting in changes in their structure and function. It is also believed that 5-(3-Ethoxyphenyl)-3-trifluoromethylphenol, 95% can interact with drug-metabolizing enzymes, resulting in changes in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Ethoxyphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it has been shown to interact with enzymes and proteins, resulting in changes in their structure and function. It has also been shown to interact with drug-metabolizing enzymes, resulting in changes in the metabolism of drugs. Additionally, 5-(3-Ethoxyphenyl)-3-trifluoromethylphenol, 95% has been shown to have antioxidant properties, which may be beneficial in certain types of diseases.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Ethoxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, and it is soluble in a variety of solvents. However, there are some limitations to its use in lab experiments. It is a relatively toxic compound, and it can be difficult to work with in certain types of experiments.
Future Directions
There are several potential future directions for the use of 5-(3-Ethoxyphenyl)-3-trifluoromethylphenol, 95% in scientific research. It could be used to further study the mechanism of action of various compounds and to further understand the biochemical and physiological effects of these compounds. Additionally, it could be used to study the structure and function of enzymes and to study the interactions between proteins and other molecules. Finally, it could be used to study the metabolism of drugs, as well as to study the antioxidant properties of the compound.
Synthesis Methods
5-(3-Ethoxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized using a variety of methods. One of the most common methods is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. The reaction produces an alkene, which is then subjected to a trifluoromethylation reaction to produce 5-(3-Ethoxyphenyl)-3-trifluoromethylphenol, 95%. Other methods of synthesis include the use of Grignard reagents, the reaction of aldehydes with trifluoromethanesulfonic anhydride, and the reaction of an aldehyde or ketone with trifluoromethyl trifluoromethanesulfonate.
Scientific Research Applications
5-(3-Ethoxyphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications, including studies of enzymes, protein-protein interactions, and drug metabolism. It has been used to study the mechanism of action of various compounds, such as antibiotics, hormones, and drugs. 5-(3-Ethoxyphenyl)-3-trifluoromethylphenol, 95% has also been used to study the biochemical and physiological effects of various compounds, as well as to study the structure and function of enzymes.
properties
IUPAC Name |
3-(3-ethoxyphenyl)-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-2-20-14-5-3-4-10(8-14)11-6-12(15(16,17)18)9-13(19)7-11/h3-9,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGJUFQOCLKWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686610 |
Source
|
Record name | 3'-Ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-70-0 |
Source
|
Record name | 3'-Ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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